molecular formula C11H15NO2 B3060556 (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide CAS No. 52485-51-5

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide

Cat. No.: B3060556
CAS No.: 52485-51-5
M. Wt: 193.24 g/mol
InChI Key: OKDZNDUPIRUYLF-NSHDSACASA-N
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Description

“(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide” is a phenylalanine derivative . Phenylalanine is an essential amino acid that plays a key role in various biological functions. Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from phenylalanine, which is an essential amino acid. The molecular weight is 251.32 and the formula is C14H21NO3 .

Scientific Research Applications

Potential Use in Obesity and Diabetes Treatment

A study by Maruyama et al. (2012) explored the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides, including derivatives related to (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide, as potential β3-adrenergic receptor agonists. These compounds exhibited significant hypoglycemic activity in a rodent model of diabetes, indicating potential applications in treating obesity and non-insulin dependent (type 2) diabetes (Maruyama et al., 2012).

Anti-Arthritic and Anti-Inflammatory Properties

Research by Jawed et al. (2010) on N-(2-hydroxy phenyl) acetamide, a compound structurally similar to this compound, demonstrated anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritis in rats. This suggests potential applications of similar compounds in treating inflammatory conditions like arthritis (Jawed et al., 2010).

Synthesis and Characterization for Medicinal Chemistry

Studies have also focused on the synthesis and characterization of similar acetamides. Zhong-cheng and Shu (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, which shares some structural features with this compound. Such research is crucial for developing novel pharmaceutical compounds (Zhong-cheng & Shu, 2002).

Muscarinic Agonist Activity

Pukhalskaya et al. (2010) reported on substituted N-(silatran-1-ylmethyl)acetamides, which act as partial muscarinic agonists. The ability of these compounds to mimic the effect of acetylcholine by binding to cholinoreceptors suggests the potential of related acetamides in neuromuscular applications (Pukhalskaya et al., 2010).

Properties

IUPAC Name

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(14)12-11(8-13)7-10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3,(H,12,14)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDZNDUPIRUYLF-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467489
Record name N-acetylphenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52485-51-5
Record name N-acetylphenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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